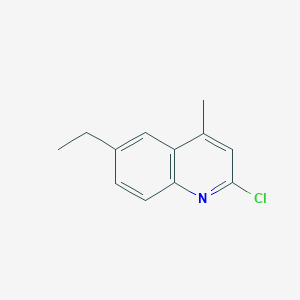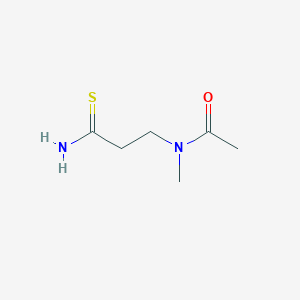![molecular formula C9H13ClN2O2S2 B1416291 1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane CAS No. 1082556-62-4](/img/structure/B1416291.png)
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane
Übersicht
Beschreibung
“1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane” is a chemical compound with the molecular formula C9H13ClN2O2S2 . It has a molecular weight of 280.8 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13ClN2O2S2/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12/h2-3,11H,1,4-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivative Formation
1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane and its derivatives are primarily researched in the context of synthesis techniques and the formation of biologically active compounds. A notable approach involves the Ugi multicomponent reaction followed by an intramolecular SN2 reaction, which is a two-step method leading to the formation of diazepane systems. This method results in high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under specific cyclization conditions (Banfi et al., 2007).
Biomedical Applications
In the biomedical domain, research has shown the potential of 1,4-diazepane derivatives as chymase inhibitors. For instance, a novel series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones was synthesized and evaluated, leading to the identification of potent inhibitors for human chymase (Tanaka et al., 2007).
Catalytic and Organic Reactions
The compound and its derivatives have been explored for their roles in catalytic and organic reactions. For example, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines was described, highlighting an operationally simple thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides (Heo et al., 2020). Additionally, the synthesis of biologically active 1H-1,4-diazepines and their potential in antimicrobial, antifungal, and anthelmintic activities were explored, indicating the compound's relevance in medicinal chemistry (Saingar et al., 2011).
Structural Studies and Material Science
This compound derivatives have also been a subject of structural studies, focusing on understanding the molecular geometry and interactions. For example, research on derivatives of 4-fluoro-5-sulfonylisoquinoline elucidated the molecular conformations and interactions, contributing to the field of crystallography and material science (Ohba et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S2/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12/h2-3,11H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVLOCJEHKEAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




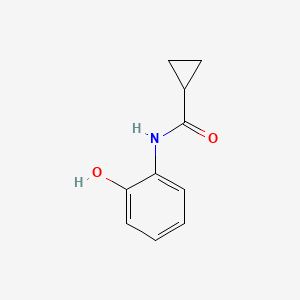
![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)
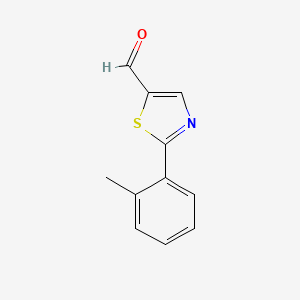
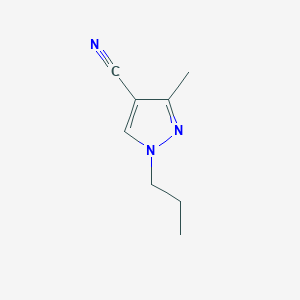
![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
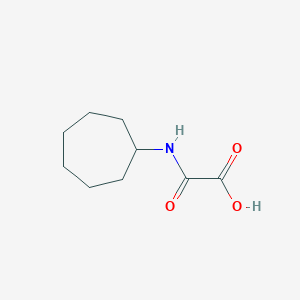
![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)
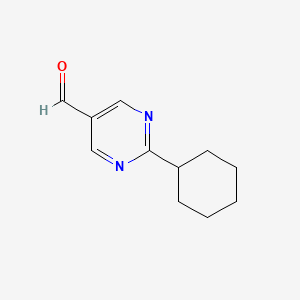
![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)
